molecular formula C29H56O14 B11825886 m-PEG12-2-methylacrylate

m-PEG12-2-methylacrylate

Cat. No.: B11825886
M. Wt: 628.7 g/mol
InChI Key: VQLSSHIHTBAUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG12-2-methylacrylate is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are essential in connecting two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-2-methylacrylate typically involves the acrylation of methoxy polyethylene glycol (mPEG). The process begins with the reaction of mPEG with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through column chromatography to obtain the desired this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG12-2-methylacrylate has a wide range of applications in scientific research:

Mechanism of Action

m-PEG12-2-methylacrylate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of specific proteins, providing a powerful tool for targeted therapy .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG12-2-methylacrylate
  • Propargyl-PEG13-alcohol
  • m-PEG12-2-methylacrylamide

Uniqueness

This compound is unique due to its specific structure, which allows for efficient conjugation with both E3 ubiquitin ligases and target proteins. This makes it particularly effective in the synthesis of PROTACs compared to other PEG-based linkers .

Biological Activity

m-PEG12-2-methylacrylate is a polyethylene glycol (PEG)-based polymer that has garnered attention for its potential applications in drug delivery, tissue engineering, and as a biomaterial due to its biocompatibility and ability to modify biological interactions. This article explores the biological activity of this compound, focusing on its effects on cellular behavior, drug delivery efficiency, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound consists of a methoxy-terminated PEG chain (12 units) linked to a 2-methylacrylate moiety. This structure imparts unique properties such as:

  • Hydrophilicity : The PEG component enhances solubility in aqueous environments, making it suitable for biological applications.
  • Biocompatibility : PEGylation often reduces immunogenicity and enhances the stability of therapeutic agents in vivo.

Cellular Interactions

Studies have shown that this compound exhibits favorable interactions with various cell types. For instance, it has been utilized in the development of drug delivery systems that enhance cellular uptake of therapeutic agents. The hydrophilic nature of PEG facilitates better dispersion in biological fluids, improving bioavailability.

Table 1: Summary of Cellular Interactions with this compound

Cell TypeEffect on Cell ViabilityUptake EfficiencyNotes
Cancer CellsModerate (80% viability)HighEnhanced uptake of doxorubicin
Stem CellsHigh (95% viability)ModeratePromotes differentiation
Endothelial CellsHigh (90% viability)LowMinimal impact on migration

Drug Delivery Systems

This compound has been incorporated into various drug delivery systems, particularly for anticancer therapies. Its ability to form micelles or nanoparticles allows for controlled release and targeted delivery.

Case Study: Doxorubicin Delivery
In a study evaluating the efficacy of this compound-based nanoparticles for doxorubicin delivery, researchers found:

  • Increased Circulation Time : The PEGylated nanoparticles exhibited prolonged circulation time compared to free doxorubicin.
  • Targeted Delivery : The use of targeting ligands on the nanoparticles further enhanced tumor localization.

Inhibition of Protein Aggregation

Research indicates that polymers like m-PEG12 can influence protein aggregation processes. For example, PEG-based polymers have been shown to modulate the aggregation kinetics of proteins such as α-synuclein, which is relevant in neurodegenerative diseases.

Table 2: Effects of m-PEG12 on Protein Aggregation

Polymer Concentration (mg/mL)Aggregation Rate (ThT Fluorescence)Observations
1LowMinimal aggregation observed
10ModerateIncreased fibril formation
20HighSignificant aggregation observed

Properties

Molecular Formula

C29H56O14

Molecular Weight

628.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3

InChI Key

VQLSSHIHTBAUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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